2-Amino-2-(4-fluorophenyl)butanoic acid

描述

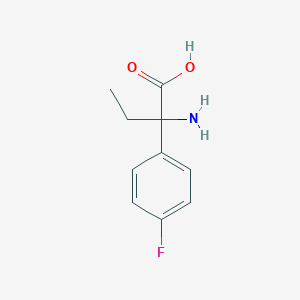

2-Amino-2-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

2-Amino-2-(4-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

2-Amino-2-(4-fluorophenyl)butanoic acid has been studied for its role as a selective inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and is linked to several neurodegenerative diseases. Inhibitors of this enzyme can potentially prevent the formation of neurotoxic metabolites such as quinolinic acid, which is implicated in conditions like Alzheimer's disease, Huntington's chorea, and Parkinson's disease .

Case Studies:

Research indicates that compounds similar to this compound have shown efficacy in preclinical models for neuroprotection. For instance, studies have demonstrated that pharmacological agents targeting the kynurenine pathway can ameliorate symptoms in models of excitotoxicity and neurodegeneration .

Neuropharmacology

Therapeutic Potential:

The compound has been evaluated for its potential in treating various neurological disorders. Its ability to modulate glutamate signaling through KYN-3-OHase inhibition suggests it could be beneficial for conditions characterized by excitotoxicity, such as epilepsy and ischemic brain injury .

Research Findings:

A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of kynurenine pathway inhibitors, demonstrating that they could reduce neuronal death in models of cerebral ischemia . Furthermore, the modulation of metabotropic glutamate receptors (mGluRs) by such compounds has been linked to improvements in cognitive function and mood disorders .

Biochemical Probes

Research Applications:

Due to its structural properties, this compound serves as a valuable biochemical probe for studying receptor interactions and metabolic pathways. Its fluorinated phenyl group enhances its binding affinity and selectivity towards certain receptors, making it useful in drug design and development .

Experimental Use:

Researchers utilize this compound to investigate the effects of altered kynurenine metabolism on neurotransmitter systems. The insights gained from these studies contribute to a better understanding of how disturbances in this pathway may lead to psychiatric and neurological disorders .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitor of KYN-3-OHase; potential treatment for neurodegenerative diseases | Efficacy shown in preclinical models for neuroprotection |

| Neuropharmacology | Modulation of glutamate signaling; treatment for excitotoxicity | Reduction in neuronal death observed in ischemia models |

| Biochemical Probes | Structural probe for receptor interactions; aids drug design | Enhanced binding affinity used to study neurotransmitter systems |

作用机制

The mechanism of action of 2-Amino-2-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

2-Amino-4-(4-fluorophenyl)butanoic acid: Similar in structure but with a different substitution pattern on the butanoic acid moiety.

2-Amino-2-(4-chlorophenyl)butanoic acid: Similar but with a chlorine atom instead of a fluorine atom on the phenyl ring.

2-Amino-2-(4-bromophenyl)butanoic acid: Similar but with a bromine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

2-Amino-2-(4-fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .

生物活性

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as a fluorinated amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure features a fluorine atom on the phenyl ring, which may influence its interaction with biological targets, enhancing its therapeutic efficacy.

- IUPAC Name : this compound

- Molecular Formula : C10H12FNO2

- Molecular Weight : 197.21 g/mol

The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems. Research indicates that the compound may interact with amino acid transporters and influence neurotransmitter release, particularly in the context of central nervous system (CNS) disorders.

Biological Activities

-

Neuroprotective Effects :

- Studies have shown that this compound can exert neuroprotective effects by modulating glutamate levels, potentially preventing excitotoxicity in neuronal cells.

- It has been reported to enhance the survival of dopaminergic neurons in models of Parkinson's disease.

-

Antidepressant Properties :

- Animal studies suggest that this compound may exhibit antidepressant-like effects, possibly through serotonin and norepinephrine reuptake inhibition.

- The compound's ability to cross the blood-brain barrier enhances its potential as a CNS-active agent.

-

Anti-inflammatory Activity :

- Preliminary research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.

Table 1: Summary of Biological Activities

Case Study Example

In a study published by MDPI, researchers investigated the effects of various fluorinated amino acids on neuronal health. The findings indicated that this compound significantly reduced apoptosis in cultured neurons exposed to toxic levels of glutamate, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial studies indicate:

- Absorption : Rapid absorption following oral administration.

- Distribution : High distribution volume, particularly in brain tissues.

- Metabolism : Primarily metabolized via hepatic pathways; specific enzymes involved are yet to be fully characterized.

- Elimination : Predominantly excreted through renal pathways.

属性

IUPAC Name |

2-amino-2-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGQKYLPGTGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284380 | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-06-6 | |

| Record name | NSC37019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。